Ethyl 2-styryl-1,3-oxazole-4-carboxylate
Description
Ethyl 2-styryl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at position 2 with a styryl (vinylbenzene) group and at position 4 with an ethyl ester. This structure combines aromaticity from the oxazole and styryl moieties, enabling applications in medicinal chemistry and materials science.
Synthesis: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, ethyl 2-bromo-1,3-oxazole-4-carboxylate (CAS: 460081-20-3) reacts with styrylboronic acid derivatives under palladium catalysis to introduce the styryl group . This method is versatile for modifying the aryl/vinyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUGERMRWPZXRN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=COC(=N1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Electronic Effects : The styryl group enhances conjugation, stabilizing the molecule through resonance.
- Reactivity : The ester group at position 4 allows hydrolysis to carboxylic acids or transesterification, while the styryl group may undergo photoisomerization or electrophilic additions.
Comparison with Structural Analogues
Oxazole derivatives are structurally diverse, with variations in substituents influencing physical, chemical, and biological properties. Below is a systematic comparison:
Substituent Variations at Position 2
Substituent Variations at Position 5
Ester Group Modifications
Table 1: Physical Properties of Selected Oxazole Derivatives
Key Structural Influences on Properties
- Electronic Effects : Electron-withdrawing groups (e.g., CF3) increase oxazole ring electrophilicity, enhancing reactivity toward nucleophiles. Styryl and thiophene groups improve conjugation for optical applications .
- Biological Interactions: Halogenated derivatives (e.g., 3-bromophenyl) leverage halogen bonding for target engagement, while amino groups facilitate hydrogen bonding .
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